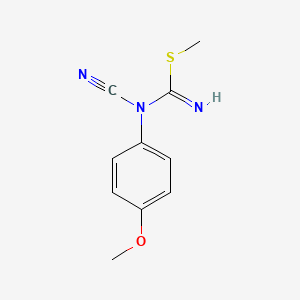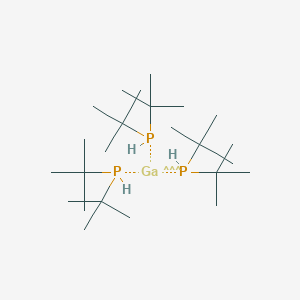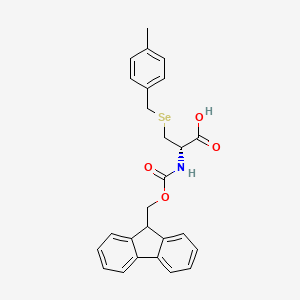
Fmoc-D-Sec(pMeBzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Sec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a benzyl-protected selenocysteine (Sec) residue. This compound is particularly useful in the field of peptide chemistry due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Sec(pMeBzl)-OH typically involves several steps:
Protection of the Selenocysteine Residue: The selenocysteine residue is protected using a benzyl group to prevent unwanted reactions during subsequent steps.
Fmoc Protection: The amino group of the selenocysteine is protected using the Fmoc group. This is usually achieved by reacting the selenocysteine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The selenocysteine residue can undergo oxidation to form seleninic acid or selenoxide.
Reduction: Reduction reactions can convert selenocysteine back to its selenol form.
Substitution: The benzyl protecting group can be removed under hydrogenation conditions to yield the free selenocysteine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed:
Oxidation: Seleninic acid, selenoxide.
Reduction: Selenol.
Substitution: Free selenocysteine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-D-Sec(pMeBzl)-OH is used in the synthesis of peptides and proteins, particularly those containing selenocysteine residues. It allows for the incorporation of selenocysteine into peptides, which can be important for studying redox-active proteins.
Biology: In biological research, selenocysteine-containing peptides are used to study the role of selenocysteine in enzymatic functions and redox biology.
Medicine: Selenocysteine is known as the 21st amino acid and is present in several important enzymes. Research involving this compound can contribute to understanding diseases related to selenoproteins.
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Fmoc-D-Sec(pMeBzl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for sequential addition of amino acids. The benzyl group protects the selenocysteine residue, which can be deprotected under hydrogenation conditions.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Sec(pMeBzl)-OH: The L-isomer of the compound.
Fmoc-D-Cys(Trt)-OH: A similar compound with a cysteine residue instead of selenocysteine.
Fmoc-D-Sec(Trt)-OH: A compound with a trityl protecting group instead of benzyl.
Uniqueness: Fmoc-D-Sec(pMeBzl)-OH is unique due to the presence of the selenocysteine residue, which imparts distinct redox properties compared to cysteine. The benzyl protecting group offers stability during synthesis and can be removed under specific conditions, making it versatile for various applications.
Eigenschaften
Molekularformel |
C26H25NO4Se |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |
InChI |
InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
InChI-Schlüssel |
ONTNSAXNCVVXSV-XMMPIXPASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C[Se]C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


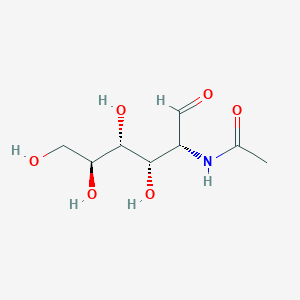

![7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
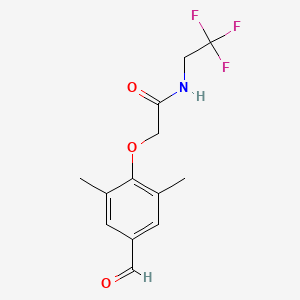
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
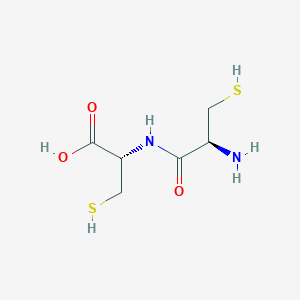
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
